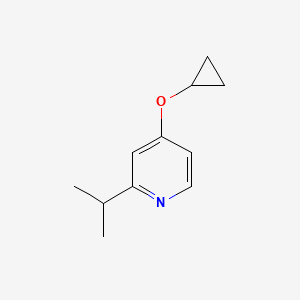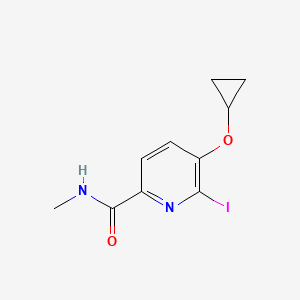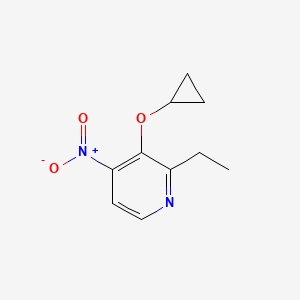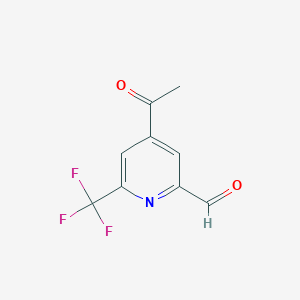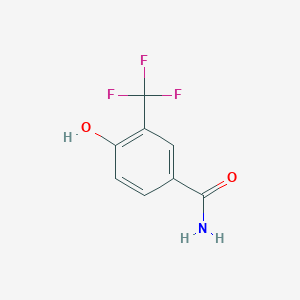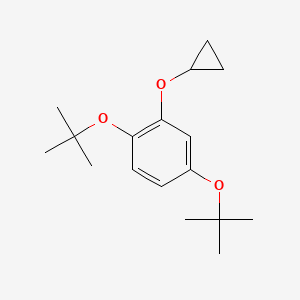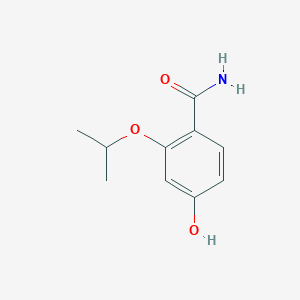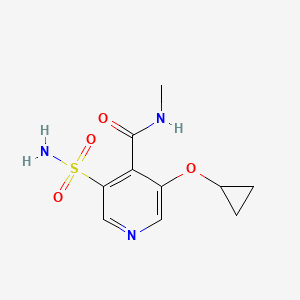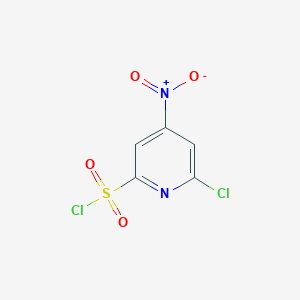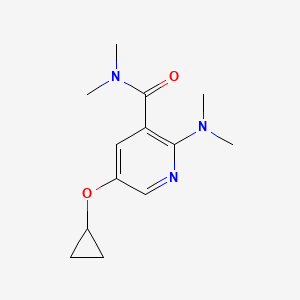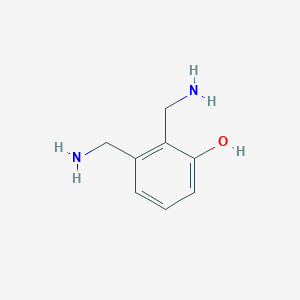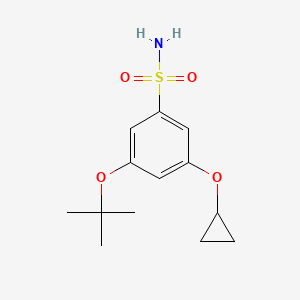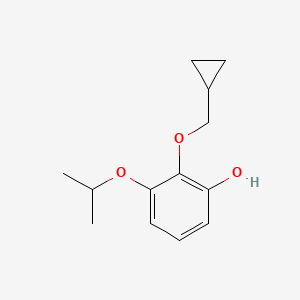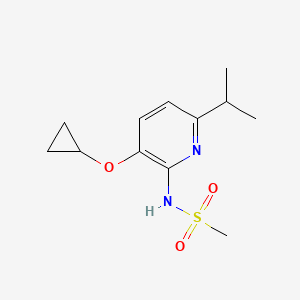
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring.
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but they generally involve the use of organoboron reagents and palladium catalysts.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can lead to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide has various applications in scientific research. It is used in the field of organic chemistry for the synthesis of complex molecules and as a building block for the development of new compounds . In biology and medicine, it can be used as a pharmacophore for the development of new drugs with potential therapeutic applications . Additionally, this compound has industrial applications, particularly in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the specific application, it generally involves the inhibition or activation of certain enzymes or receptors. For example, in the context of drug development, this compound may act as an inhibitor of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-6-isopropylpyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as N-(3-cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-6-propan-2-ylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)10-6-7-11(17-9-4-5-9)12(13-10)14-18(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
VNISEZZAKPLKEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


